Home > Products > Building Blocks P2960 > [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine - 1221792-57-9

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

Catalog Number: EVT-1682385
CAS Number: 1221792-57-9
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Detailed Mechanistic Studies: Investigating the precise mechanism of action of [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine, particularly its potential interactions with biological targets, is crucial for understanding its observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies by systematically modifying the [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine scaffold can help identify the structural features crucial for its biological activity and optimize its potency and selectivity.

  • Exploration of Novel Applications: Given the diverse reactivity and structural properties of [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives, exploring their potential applications in areas beyond medicinal chemistry, such as materials science and catalysis, could lead to intriguing discoveries.

  • Development of Efficient Synthetic Routes: Developing more efficient and versatile synthetic strategies for accessing [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives is essential to facilitate further research and exploration of its potential applications.

By addressing these future directions, researchers can gain a deeper understanding of [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine and unlock its full potential in various scientific disciplines.

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives

Compound Description: This group of compounds features a 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine core with a carboxamide group at the 6-position. Various substituents are present on the carboxamide nitrogen. These compounds were synthesized using a one-pot, three-component Biginelli-like heterocyclization reaction and investigated for their antiproliferative activity. Analog 5l within this series showed particularly potent cytotoxic activity against various cancer cell lines. []

Relevance: This group of compounds shares the core [, , ]triazolo[1,5-a]pyrimidine structure with [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine. The key difference lies in the presence of a carboxamide substituent at the 6-position and an amino group at the 2-position instead of diamino substitution at the 2 and 7 positions. This structural similarity suggests that modifications to the 2 and 7 positions of the [, , ]triazolo[1,5-a]pyrimidine scaffold could lead to compounds with varying biological activities. []

Methyl 5′-(2-hydroxyphenyl)-4′,5′,6′,7′-tetrahydrospiro[2H-1-benzopyran-2,7′-1,2,4-triazolo[1,5-a]pyrimidine]-3-carboxylate

Compound Description: This compound is characterized by a spirocyclic structure featuring a benzopyran ring system fused to the [, , ]triazolo[1,5-a]pyrimidine core. It also possesses a 2-hydroxyphenyl substituent and a methyl carboxylate group. []

Relevance: This compound highlights the versatility of the [, , ]triazolo[1,5-a]pyrimidine scaffold and its ability to be incorporated into more complex molecular architectures. While structurally more complex than [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine, it demonstrates the potential for derivatization and ring fusion at various positions on the core triazolopyrimidine structure. []

6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines

Compound Description: This class of compounds is characterized by a nitro group at the 6-position and an amine group at the 7-position of the [, , ]triazolo[1,5-a]pyrimidine scaffold. They are synthesized through the nitration of corresponding [, , ]triazolo[1,5-a]pyrimidin-7-amines. []

Relevance: These compounds demonstrate the potential for introducing different substituents, such as nitro groups, to the core structure of [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine. The presence of a nitro group at the 6-position instead of an amino group in the target compound highlights the possibility for structural modifications and their potential influence on the chemical properties of the resulting molecules. []

[, , ]triazolo[1,5-a]pyrimidin-6,7-diamines

Compound Description: These compounds feature a diamino substitution at the 6- and 7-positions of the [, , ]triazolo[1,5-a]pyrimidine core. They are prepared by reducing the corresponding 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and can undergo further heterocyclization reactions to form five- or six-membered annulated cycles. []

Relevance: These compounds are positional isomers of [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine, with the diamino substitution at the 6,7-positions instead of the 2,7-positions. This structural similarity suggests that the position of the diamino substitution on the triazolopyrimidine core can significantly influence the reactivity and potential applications of these compounds. []

2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines (2,7-diaryl-TAPs)

Compound Description: These compounds have aryl substituents at the 2- and 7-positions of the [, , ]triazolo[1,5-a]pyrimidine core. They can be synthesized through programmed C-H arylation and have shown potential as mechanochromic luminogens. Their mechanochromic properties are influenced by the electronic nature and position of substituents on the aryl rings, with electron-donating groups on the 2-aryl and electron-withdrawing groups on the 7-aryl leading to red-shifted mechanochromism, and vice versa for blue-shifted mechanochromism. []

Relevance: This group of compounds highlights the significance of aryl substitution at the 2- and 7-positions of the [, , ]triazolo[1,5-a]pyrimidine core, positions occupied by amines in [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine. The research on 2,7-diaryl-TAPs emphasizes the impact of substituent electronics on the photophysical properties and potential applications of compounds derived from [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine. []

2,7-diaminosubstituted-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles

Compound Description: This group of compounds features a carbonitrile group at the 6-position and various diamino substituents at the 2- and 7-positions of the [, , ]triazolo[1,5-a]pyrimidine scaffold. A solid-phase synthesis method has been employed for their preparation. []

Pyrimidine-2,4-dithiones

Compound Description: This group of compounds contains a pyrimidine ring with two sulfur atoms at positions 2 and 4. They can be synthesized via novel routes using 1,3-thiazine-2,6-dithiones as precursors. []

Relevance: While not directly containing the triazole ring, pyrimidine-2,4-dithiones share the pyrimidine moiety with [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine. Understanding the chemistry and synthesis of these simpler pyrimidine derivatives can provide insights into the preparation and modification of more complex structures like the target compound. []

1-Phenyl-4-pyrazoline-3-thiones

Compound Description: These compounds are characterized by a pyrazoline ring with a phenyl group at position 1 and a thione group at position 3. They can be synthesized through novel pathways involving 1,3-thiazine-2,6-dithiones. []

Relevance: Although structurally distinct from [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine, 1-phenyl-4-pyrazoline-3-thiones are synthesized using similar starting materials and synthetic strategies as some derivatives of the target compound, specifically those involving 1,3-thiazine-2,6-dithiones. This suggests a potential connection in synthetic methodologies and highlights the possibility of exploring similar reaction pathways for the preparation and modification of [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine derivatives. []

(1,2,4)Triazolo(1,5-a)pyrimidine-2,7-dithiones

Compound Description: These compounds possess a [, , ]triazolo[1,5-a]pyrimidine core with thione groups at the 2- and 7-positions. They can be prepared through novel synthetic routes utilizing 1,3-thiazine-2,6-dithiones. []

Relevance: This class of compounds is directly related to [, , ]Triazolo[1,5-a]pyrimidine-2,7-diamine, sharing the same core structure. The key distinction lies in the presence of thione groups at the 2- and 7-positions instead of amine groups. This structural similarity underscores the versatility of the [, , ]triazolo[1,5-a]pyrimidine scaffold and suggests that various functional groups, such as amines and thiones, can be introduced at these positions to potentially modulate the chemical and biological properties of the resulting molecules. []

Overview

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine ring with amino groups located at the 2 and 7 positions. Its structural uniqueness allows it to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and drug development.

Source

The compound can be synthesized from various precursors using different chemical methods. It has been characterized for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory activities. The molecular formula for this compound is typically represented as C7_{7}H8_{8}N6_{6}.

Classification

This compound falls under the category of triazolopyrimidines, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation. Compounds in this class have been studied for their roles in treating various diseases, including cancer and inflammatory disorders .

Synthesis Analysis

Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be achieved through several methods. A common approach involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors. One effective method employs the reaction of 4-methoxyphenylhydrazine with a pyrimidine derivative under controlled conditions to yield the desired product.

Technical Details

  • Reagents: The synthesis typically requires hydrazine derivatives and pyrimidine substrates.
  • Conditions: The reactions are often conducted in solvents such as ethanol or dimethylformamide at elevated temperatures to facilitate cyclization.
  • Catalysts: Some methods may utilize catalysts to enhance reaction rates and yields.

In industrial settings, microwave-assisted synthesis has gained popularity due to its efficiency in reducing reaction times while increasing yields. This method often involves enaminonitriles and benzohydrazides under microwave irradiation.

Molecular Structure Analysis

Structure

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine consists of a fused triazole and pyrimidine ring system with amino substituents. The presence of these functional groups significantly influences the compound's reactivity and biological properties.

Data

  • Molecular Formula: C7_{7}H8_{8}N6_{6}
  • Molecular Weight: Approximately 176.18 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
Chemical Reactions Analysis

Types of Reactions

The compound can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield amines or alcohols.
  • Substitution: The amino groups at positions 2 and 7 can engage in nucleophilic substitution reactions with electrophiles.

Technical Details

Common reagents used include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Electrophiles: Alkyl halides for substitution reactions.

The outcomes of these reactions depend heavily on the specific conditions employed during synthesis .

Mechanism of Action

The mechanism of action for [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with various biological targets. It has been identified as an inhibitor of enzymes such as Janus kinase 1 and Janus kinase 2, which play critical roles in inflammatory pathways. By inhibiting these enzymes, the compound may reduce inflammatory responses and modulate immune function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of amino groups.

Relevant data indicate that compounds within this class exhibit significant stability while maintaining reactivity necessary for biological interactions .

Applications

Scientific Uses

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine has numerous scientific applications:

  • Medicinal Chemistry: Explored as potential therapeutics for conditions such as cancer and autoimmune diseases due to its enzyme-inhibiting properties.
  • Neuroprotection: Investigated for its ability to protect neuronal cells from damage in neurodegenerative diseases.
  • Antiviral Activity: Some derivatives have shown effectiveness against viral infections by disrupting essential viral protein interactions .
Historical Context and Significance in Medicinal Chemistry

Emergence as a Bioisosteric Scaffold in Purine Analog Design

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold emerged as a strategic bioisostere for purine nuclei due to its isoelectronic properties and structural congruence with adenine/guanine systems. Early recognition of this relationship stemmed from the TP ring's ability to mimic hydrogen-bonding patterns of natural purines while offering enhanced metabolic stability and tunable electronic properties. Bulow and Haas's 1909 discovery of the core TP structure unlocked systematic exploration of this bioisosteric potential, particularly for targeting purine-binding enzymes [5].

A landmark demonstration occurred in cyclin-dependent kinase (CDK) inhibitor development, where TP derivatives (e.g., 19, IC₅₀ = 0.13 μM) effectively replaced the purine core of roscovitine (16) while maintaining key interactions in the ATP-binding pocket. X-ray crystallography confirmed that TP inhibitors formed conserved hydrogen bonds with kinase hinge residues, mirroring purine binding modes. Specifically, the N1 nitrogen and C2 substituents of TP replicated the N9 and C6 amino group interactions of adenine, respectively [5]. This precise mimicry enabled retention of inhibitory activity against CDK2 (IC₅₀ = 0.13 μM for 19) while improving selectivity over related kinases like GSK-3β [5].

Table 1: Bioisosteric Replacement of Purines by Triazolopyrimidines in Kinase Inhibitors

Purine InhibitorTP AnalogTarget (IC₅₀)Key Binding Interactions
Roscovitine (16)19CDK2 (0.13 µM)Hydrogen bonds with Leu83, Glu81; Hydrophobic packing with Phe80
Purine derivative22PI3Kβ (0.0006 µM)Chelation with Mg²⁺; H-bond with Val848
25PI3Kδ (0.010 µM)Salt bridge with Lys802; H-bond with Tyr867

The TP scaffold's versatility extends beyond direct purine mimicry. In phosphatidylinositol 3-kinase (PI3K) inhibitors, TP derivatives achieved remarkable isoform selectivity through strategic substitution. Compound 22 (PI3Kβ IC₅₀ = 0.0006 μM) exploited the TP core's ability to chelate magnesium ions in the ATP site while accommodating β-isoform-specific hydrophobic pockets with cyclopropyl substituents. This resulted in >1,000-fold selectivity over PI3Kα, demonstrating the scaffold's capacity for precision targeting [5] [8]. Recent crystallographic studies of CSNK2 inhibitors further validated the TP scaffold as a functional amide bioisostere, where 1,2,4-triazole-containing TP derivatives maintained hydrogen bonds with Lys68 and catalytic water molecules, enabling sub-micromolar antiviral activity against β-coronaviruses [8].

Evolution from Early Heterocyclic Chemistry to Targeted Drug Discovery

The synthetic methodology for TP derivatives underwent significant evolution, enabling their transition from chemical curiosities to targeted therapeutics. Early routes relied on multi-step annulations: 1) cyclocondensation of 5-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds, or 2) Dimroth rearrangement of triazolo[4,3-a]pyrimidines under acidic conditions. These methods suffered from limited regioselectivity for C5/C7 substitution and harsh reaction conditions [5].

A transformative advancement emerged with one-pot, regioselective syntheses enabling precise installation of pharmacophores. For example, 2-amino-7-phenyl-TP (8) was synthesized in 92% yield via cyclocondensation of 3,5-diaminotriazole with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one under mild conditions [3]. Similarly, optimized conditions for 2-amino-5-phenyl-TP (9) achieved 78% yield versus 29% with traditional methods, facilitating rapid exploration of structure-activity relationships [3]. These synthetic breakthroughs enabled the systematic diversification essential for modern drug discovery programs.

Table 2: Evolution of Triazolopyrimidine-Based Drug Candidates

EraRepresentative CompoundTherapeutic AreaKey Advance
1970s-1980sTrapidil (2)CardiovascularFirst clinically used TP derivative (vasodilator)
2000-2010GABA modulator 5cNeurology (ED₅₀ = 31.81 mg/kg in PTZ model)Enhanced protective index (PI = 17.22) over benzodiazepines
2010-PresentDNA gyrase inhibitor 9aAnti-infectiveIC₅₀ = 0.68 µM (superior to ciprofloxacin's 0.85 µM)

The strategic shift from phenotypic screening to target-focused design is exemplified in neurological and anti-infective applications. Early GABA modulators like 5c were discovered through anticonvulsant activity screening, demonstrating potentiation of GABAₐ receptors (ED₅₀ = 31.81 mg/kg) with reduced neurotoxicity versus diazepam [1]. Modern approaches leverage structural biology for rational design, such as influenza PA-PB1 interaction disruptors derived from crystallographic studies of viral RNA polymerase. Compound 2 emerged from virtual screening against the PAc domain, achieving sub-micromolar inhibition of viral replication through optimized interactions with Gln408 and Asp339 [3]. Similarly, antimicrobial TPs like 9a were designed specifically to bypass common resistance mechanisms, exhibiting DNA gyrase inhibition (IC₅₀ = 0.68 µM) against ciprofloxacin-resistant strains [7].

Role in Overcoming Resistance Mechanisms in Antimicrobial and Antiviral Therapies

The TP scaffold has demonstrated remarkable efficacy in circumventing established resistance pathways through dual-target inhibition and allosteric mechanisms. In antibacterial applications, derivatives such as 9n and 9o simultaneously inhibit DNA gyrase and dihydrofolate reductase (DHFR), two essential bacterial enzymes rarely targeted by a single molecule. This dual action overcomes target-specific resistance mutations: 9o exhibited MIC values of 0.25 µg/mL against Staphylococcus aureus and 0.5 µg/mL against Escherichia coli, matching or exceeding ciprofloxacin's potency against drug-resistant strains [4] [7]. Molecular docking confirmed that C5 aryl substituents of these TPs penetrate the hydrophobic gyrase pocket (GyrB subunit), while the C2 amino group coordinates catalytic magnesium ions – interactions maintained in quinolone-resistant mutants with altered GyrA residues [7].

For antiviral therapies, TP derivatives disrupt viral replication through non-catalytic site inhibition. In influenza, compounds like 4 and 5 disrupt PA-PB1 subunit dimerization in viral RNA polymerase, a mechanism orthogonal to neuraminidase inhibitors. This approach retains efficacy against oseltamivir-resistant strains (EC₅₀ = 1.2-3.8 µM) by targeting highly conserved interaction interfaces rather than mutation-prone catalytic sites [3]. Similarly, catechol-containing TPs (8) inhibit HIV-1 RNase H via an allosteric site beneath the catalytic domain, engaging residues (Gln500) critical for substrate binding. This mechanism achieves selective inhibition (IC₅₀ = 0.84 µM) without affecting reverse transcriptase polymerase function, providing a therapeutic window against polymerase inhibitor-resistant HIV variants [6].

Properties

CAS Number

1221792-57-9

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10)

InChI Key

OHGSMAZJGDEVOT-UHFFFAOYSA-N

SMILES

C1=C(N2C(=NC(=N2)N)N=C1)N

Canonical SMILES

C1=C(N2C(=NC(=N2)N)N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.